molecular formula C8H9F3N2O B13084098 3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one

3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one

Katalognummer: B13084098
Molekulargewicht: 206.16 g/mol
InChI-Schlüssel: CLINLTYQPJSUFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoropropyl group, and a dihydropyridinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3,3-trifluoropropylamine with a suitable dihydropyridinone precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key factors in industrial production include the selection of cost-effective raw materials, efficient reaction conditions, and effective purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyridinones .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-1-(3,3,3-trifluoropropyl)pyrrolidin-2-one
  • 3-Amino-1-(3,3,3-trifluoropropyl)thiourea
  • 3-Amino-1-methyl-1-(3,3,3-trifluoropropyl)urea

Uniqueness

Compared to similar compounds, 3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one is unique due to its specific dihydropyridinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C8H9F3N2O

Molekulargewicht

206.16 g/mol

IUPAC-Name

3-amino-1-(3,3,3-trifluoropropyl)pyridin-4-one

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)2-4-13-3-1-7(14)6(12)5-13/h1,3,5H,2,4,12H2

InChI-Schlüssel

CLINLTYQPJSUFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C(C1=O)N)CCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.